Butanedioic acid, 1,4-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester
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Overview
Description
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate: is an organic compound with the molecular formula C20H36N2O6 It is a derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-(2-isopropyloxazolidin-3-yl)ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate typically involves the esterification of succinic acid with 2-(2-isopropyloxazolidin-3-yl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxazolidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted oxazolidinone derivatives.
Scientific Research Applications
Chemistry: Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound for drug discovery .
Medicine: The compound’s derivatives are explored for their therapeutic potential. They may serve as lead compounds in the development of new medications targeting various diseases .
Industry: In the industrial sector, Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate is used in the production of specialty chemicals and polymers. Its unique properties contribute to the development of high-performance materials .
Mechanism of Action
The mechanism of action of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Bis(2-(2-isopropyl-1,3-oxazolidin-3-yl)ethyl) 1,2-hexanediylbiscarbamate: This compound shares a similar oxazolidinone structure but differs in the presence of a hexanediylbiscarbamate moiety.
Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate: Another similar compound with a hexane-1,6-diylbiscarbamate structure.
Uniqueness: Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate is unique due to its specific ester linkage to succinic acid, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
89911-10-4 |
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Molecular Formula |
C20H36N2O6 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] butanedioate |
InChI |
InChI=1S/C20H36N2O6/c1-15(2)19-21(9-13-27-19)7-11-25-17(23)5-6-18(24)26-12-8-22-10-14-28-20(22)16(3)4/h15-16,19-20H,5-14H2,1-4H3 |
InChI Key |
BVIBOOQSAKCJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCO1)CCOC(=O)CCC(=O)OCCN2CCOC2C(C)C |
Origin of Product |
United States |
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